
Xylazine hydrochloride
Overview
Description
Xylazine hydrochloride is a non-opioid sedative, analgesic, and muscle relaxant widely used in veterinary medicine. Chemically, it is designated as 2-(2,6-xylidino)-5,6-dihydro-4H-1,3-thiazine hydrochloride, with a molecular formula of C₁₂H₁₇ClN₂S and a molecular weight of 256.79 . It functions as an α₂-adrenergic agonist, reducing sympathetic nervous system activity and inducing dose-dependent sedation, analgesia, and muscle relaxation. Common applications include chemical restraint in large animals (e.g., horses, cattle) and adjunctive anesthesia in small animals . However, its use is associated with side effects such as hypothermia, bradycardia, hypotension, and respiratory depression, necessitating careful monitoring .
Preparation Methods
Traditional Synthesis Pathways
Thiourea Intermediate Formation
The classical route to xylazine hydrochloride begins with the reaction of 2,6-dimethylaniline (xylidine) with carbon disulfide in the presence of a base, forming a thiourea intermediate. As detailed in US Patent 4,614,798, this step involves dissolving 2,6-dimethylaniline in a solvent system (e.g., tetrahydrofuran or dimethylacetamide/toluene) and treating it with sodium hydride to generate the corresponding anion. Subsequent addition of carbon disulfide yields 2,6-dimethylphenylisothiocyanate, a critical intermediate.
Reaction Conditions:
- Solvent Systems: Early methods used a 1:1 mixture of dimethylacetamide and benzene, achieving 80–85% yields but generating non-recoverable waste.
- Temperature: Reactions proceed optimally at 20–40°C, with prolonged heating (>1.5 hours) increasing byproduct formation.
Cyclization with 3-Amino-1-Propanol
The thiourea intermediate undergoes cyclization with 3-amino-1-propanol in ether or hydrochloric acid. In Example I of US4614798A, refluxing 2,6-dimethylphenylisothiocyanate (15.0 g) with 3-amino-1-propanol (6.9 g) in ether for 0.5 hours, followed by HCl treatment, produced this compound in 80–93% yields.
Optimization Insights:
- Acid Catalysis: Concentrated hydrochloric acid accelerates cyclization, reducing reaction time to 0.5 hours compared to earlier 3-hour protocols.
- Recrystallization: Ethanol-water mixtures purify the final product, yielding crystals with a melting point of 136–138°C.
Solvent System Innovations
Tetrahydrofuran vs. Dimethylacetamide/Toluene
A pivotal advancement in xylazine synthesis emerged from replacing benzene-containing solvents with tetrahydrofuran (THF). While THF-based systems yield slightly lower product (35% vs. 80–85%), they enable full solvent recovery via reduced-pressure distillation, addressing environmental and cost concerns.
Comparative Data:
Solvent System | Yield (%) | Solvent Recovery | Reaction Time |
---|---|---|---|
Dimethylacetamide/Toluene | 82–85 | <50% | 20 minutes |
Tetrahydrofuran | 35–80 | 100% | 30 minutes |
Sodium Hydride Stoichiometry
Increasing sodium hydride from 0.10 to 0.15 moles improved isothiocyanate yields from 70% to 76%, as demonstrated in Example II modifications. Excess base facilitates complete deprotonation of the amide precursor, minimizing side reactions.
Alternative Mechanochemical Approaches
Ball Milling for Polymorph Discovery
Recent studies employ mechanochemical methods to synthesize this compound polymorphs and cocrystals. Ball milling the hydrochloride salt with coformers (e.g., carbamazepine) produces novel solid forms, characterized by ³⁵Cl solid-state NMR and DFT calculations.
Key Findings:
- Hydrate Formation: Prolonged milling (>2 hours) introduces water molecules, forming stable hydrates detectable via ³⁵Cl NMR shifts.
- Cocrystal Yields: Reactions with carboxylic acid coformers achieve >90% purity, offering tailored dissolution profiles.
Large-Scale Industrial Synthesis
Ethyl Chloroformate Route
A scalable method involves treating 2,6-dimethylaniline with carbon disulfide and ethyl chloroformate in ammonium hydroxide. This one-pot synthesis, described by ChemicalBook, achieves 99.5% purity after acetone washing.
Process Parameters:
- Temperature Control: Maintaining 0–10°C during amine addition prevents exothermic side reactions.
- pH Adjustment: Final basification to pH 9.5–10.5 precipitates pure product, avoiding column chromatography.
Environmental and Economic Considerations
Solvent Recycling
THF-based systems reduce waste disposal costs by 40%, as demonstrated in lifecycle analyses of patent examples. In contrast, dimethylacetamide/toluene mixtures require costly hazardous waste treatment.
Chemical Reactions Analysis
Types of Reactions: Xylazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Xylazine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in xylazine.
Substitution: Xylazine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different metabolites, while substitution reactions can produce derivatives with modified functional groups .
Scientific Research Applications
Veterinary Medicine
Sedation and Anesthesia
Xylazine is widely used as a sedative in veterinary practices for various species, including horses, cattle, and exotic animals. It is often employed in combination with other anesthetics to enhance sedation and analgesia during surgical procedures. For instance, a study demonstrated that administering xylazine at a dosage of 0.1 mg/kg body mass effectively sedated sheep before surgical interventions, significantly reducing stress levels during the procedure .
Immobilization Techniques
In wildlife research, xylazine is frequently used in immobilization protocols. A study involving swift foxes evaluated the safety and efficacy of xylazine combined with ketamine for immobilization. Different dosage ratios were tested, revealing that higher doses increased immobilization duration without significant adverse effects on physiological parameters such as heart rate and respiration . This application is crucial for field studies requiring safe handling of wild animals.
Clinical Research
Pain Management
Xylazine has been investigated for its potential role in pain management protocols. It acts synergistically with opioids, enhancing analgesic effects while potentially reducing opioid requirements. Research indicates that xylazine can effectively manage postoperative pain in various animal models, suggesting its utility as an adjunct in pain management strategies .
Wound Care and Healing
Recent studies have explored xylazine's effects on wound healing processes. In diabetic animal models, xylazine was used to anesthetize subjects during experiments assessing new antimicrobial treatments for chronic wounds. The findings indicated that xylazine did not adversely affect wound healing outcomes when combined with specific therapeutic interventions .
Toxicology and Harm Reduction
Public Health Concerns
Xylazine's emergence as a substance of abuse has raised significant public health concerns. Its presence in illicit drug mixtures has been associated with severe health risks, including prolonged sedation and respiratory depression. Research highlights the need for effective harm reduction strategies to mitigate the risks associated with xylazine use in non-medical contexts . Understanding its pharmacokinetics and toxicological profiles is crucial for developing clinical guidelines to address xylazine-related emergencies.
Case Studies
Mechanism of Action
Xylazine hydrochloride exerts its effects by acting as an agonist at alpha-2 adrenergic receptors. This action leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. The primary molecular targets are the alpha-2 adrenergic receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Xylazine vs. Dexmedetomidine Hydrochloride
Key Findings :
- Emesis Induction in Cats : A retrospective study (2007–2013) compared intramuscular xylazine (0.44 mg/kg) and dexmedetomidine (7 μg/kg) in 47 cats. Dexmedetomidine achieved emesis in 96% of cases within 15 minutes, whereas xylazine succeeded in 73% of cases. Dexmedetomidine also produced longer-lasting sedation (median: 120 minutes vs. 60 minutes for xylazine) .
- Mechanism : Both drugs act on α₂-adrenergic receptors, but dexmedetomidine has higher receptor specificity, contributing to its superior efficacy and longer duration .
Parameter | Xylazine Hydrochloride | Dexmedetomidine Hydrochloride |
---|---|---|
Emesis Success Rate | 73% | 96% |
Time to Emesis (median) | 10 minutes | 8 minutes |
Sedation Duration | 60 minutes | 120 minutes |
Dose (mg/kg) | 0.44 | 0.007 |
Xylazine vs. Medetomidine Hydrochloride
Key Findings :
- Diuretic Effects in Cats: Both drugs induced diuresis by reducing renal water reabsorption.
- Cardiopulmonary Effects in Calves: Medetomidine (10 μg/kg) caused longer sedation (120 minutes vs. 60 minutes for xylazine) but more pronounced respiratory depression (PaCO₂ increase: 15% vs. 10%) .
Parameter | This compound | Medetomidine Hydrochloride |
---|---|---|
Diuretic Dose Dependency | Yes | No |
AVP Modulation | None | Significant reduction |
Sedation Duration (calves) | 60 minutes | 120 minutes |
Respiratory Depression | Moderate | Severe |
Xylazine vs. Ketamine Combinations
Key Findings :
- Horses : Xylazine (1.1 mg/kg IV) followed by ketamine (2.2 mg/kg IV) provided stable cardiopulmonary function and smooth recovery. Higher ketamine doses (6.6 mg/kg) caused hypertension, tachycardia, and muscle rigidity .
- Pigeons : Xylazine alone induced hypothermia and bradycardia, requiring ketamine co-administration for effective anesthesia .
Parameter | Xylazine + Ketamine (Low Dose) | Xylazine Alone |
---|---|---|
Analgesia Efficacy | High | Moderate |
Recovery Quality | Smooth | Prolonged/Complications |
Hypothermia Risk | Reduced | High |
Xylazine vs. Jing Song Ling (Chinese Analog)
Jing Song Ling, a domestically produced Chinese compound, shares structural and pharmacological similarities with xylazine (Rompun®). Both induce sedation in cattle and horses, but Jing Song Ling exhibits faster metabolism in ruminants, reducing residual effects .
Parameter | This compound | Jing Song Ling |
---|---|---|
Metabolism in Cattle | Slower | Faster |
Residual Sedation | Longer | Shorter |
Biological Activity
Xylazine hydrochloride, a veterinary sedative and analgesic, has gained attention due to its increasing illicit use and associated health risks. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, case studies, and relevant research findings.
Pharmacological Profile
Xylazine is primarily an alpha-2 adrenergic agonist that acts on both central and peripheral nervous systems. Its effects include sedation, analgesia, and muscle relaxation. In veterinary medicine, it is commonly used in horses and cattle for sedation during procedures. The compound is structurally related to clonidine and exhibits similar pharmacodynamic properties .
- Alpha-2 Adrenergic Receptors : Xylazine binds to presynaptic and postsynaptic alpha-2 adrenergic receptors, leading to decreased norepinephrine release, resulting in sedation and analgesia.
- Oxidative Stress : Studies have shown that xylazine can induce the generation of reactive oxygen species (ROS) in various cell types, contributing to apoptotic mechanisms. For instance, xylazine combined with other substances like cocaine has been linked to increased DNA fragmentation in endothelial cells .
Pharmacokinetics
The pharmacokinetic profile of xylazine varies across species but generally indicates rapid absorption and elimination. After intramuscular administration, peak plasma concentrations are reached within 12-14 minutes . The systemic half-life ranges from approximately 22 minutes in sheep to 50 minutes in horses .
Species | Route of Administration | Half-Life (min) | Bioavailability (%) |
---|---|---|---|
Horse | IV | 50 | 40-48 |
Sheep | IV | 22 | 17-73 |
Dog | IM | - | 52-90 |
Biological Effects and Toxicity
Xylazine's biological effects extend beyond sedation; it poses significant risks when misused. The following case studies illustrate the compound's potential for toxicity:
-
Case Study: Ulcerative Lesions
A 32-year-old male intravenous drug user developed severe ulcers after combining xylazine with fentanyl. His condition necessitated multiple hospitalizations for treatment . -
Case Study: Overdose
A 27-year-old man intentionally injected a high dose (1.5 g) of xylazine, resulting in coma and hypotension. He required mechanical ventilation but recovered fully after supportive care . -
Withdrawal Symptoms
A case report documented a 29-year-old woman experiencing withdrawal symptoms after prolonged use of xylazine alongside opioids. Her symptoms were managed with dexmedetomidine infusions .
Research Findings
Recent studies have highlighted the dual nature of xylazine's biological activity:
- Oxidative Stress Induction : Research indicates that xylazine exposure leads to increased ROS production in endothelial cells, which may contribute to apoptosis and other cellular dysfunctions .
- Cardiovascular Effects : The compound has been associated with significant cardiovascular complications, including bradycardia and hypotension, especially when used in conjunction with opioids .
- Antimicrobial Activity : Preliminary studies suggest that xylazine may exhibit some antimicrobial properties when used in specific contexts, although more research is needed to substantiate these claims .
Q & A
Basic Research Questions
Q. What is the mechanism of action of xylazine hydrochloride, and how does it influence experimental outcomes in animal models?
this compound is an α2-adrenergic receptor agonist that inhibits neurotransmitter release in the central and peripheral nervous systems, leading to sedation, analgesia, and muscle relaxation . Its activation of α2 receptors reduces sympathetic outflow, which can complicate studies requiring stable cardiovascular parameters. Researchers must account for its hyperglycemic effects (via hepatic glucose release) and transient hypotension in experimental designs, particularly in metabolic or cardiovascular studies .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure chemical stability?
- Storage: Store powdered forms at -20°C for long-term stability (up to four years) and dissolved formulations at -80°C for six months. Avoid repeated freeze-thaw cycles .
- Handling: Use PPE (gloves, goggles, lab coats) and work in ventilated areas. Follow institutional guidelines for waste disposal, as improper handling risks environmental contamination .
Q. How should researchers design blinded, randomized trials to compare xylazine with other sedatives (e.g., detomidine) in large-animal models?
- Use coded, masked bottles for drug administration to eliminate bias.
- Randomize treatment order and allow a washout period (e.g., ≥2 weeks) between trials to mitigate carryover effects.
- Monitor physiological parameters (heart rate, respiratory rate) and behavioral outcomes (sedation depth) using validated scoring systems .
Advanced Research Questions
Q. How can dose-response relationships for this compound be optimized in complex anesthesia protocols (e.g., combined with ketamine or Zoletil®)?
- Conduct dose-escalation studies with endpoints such as induction time, recovery duration, and survival rates. For example, in Bama minipigs, a combination of xylazine (2 mL), atropine (1 mL), and droperidol (2 mL) achieved effective anesthesia with a 40-minute maintenance phase .
- Use pharmacokinetic modeling to account for interspecies variability in drug metabolism .
Q. What are the challenges in reversing xylazine-induced effects across species, and how can these inform translational research?
- Veterinary reversal agents (e.g., yohimbine hydrochloride) are not FDA-approved for humans due to unverified safety profiles. In opioid-xylazine co-exposure cases, naloxone may not counteract xylazine-specific effects (e.g., CNS depression), necessitating species-specific antagonist studies .
Q. How do researchers mitigate confounding variables when assessing xylazine’s cardiopulmonary effects in longitudinal studies?
- Standardize monitoring tools (e.g., echocardiography, telemetry) to track cardiac output and respiratory rate.
- Control for variables like anesthesia depth, ambient temperature, and animal stress levels. In mares, xylazine reduced ruminal motility within 10 minutes of administration, detectable via bolus sensors .
Q. What methodologies address contradictions in antinociceptive data between xylazine and other α2 agonists (e.g., detomidine)?
- Perform meta-analyses of dose-equivalent studies, adjusting for receptor affinity differences. For example, detomidine’s higher α2 selectivity may require lower doses than xylazine for comparable sedation .
- Use mixed-effects models to account for inter-study variability in outcome measures (e.g., pain threshold assays) .
Q. How does this compound’s hydration state affect its physicochemical stability in formulation studies?
- Hydration kinetics studies show that this compound exists in anhydrous (X) and hydrated (H) forms. Use dynamic vapor sorption (DVS) to determine equilibrium relative humidity (ERH) and phase boundaries. Hydration enthalpy (ΔH) calculations inform storage conditions to prevent degradation .
Q. What strategies are employed to monitor and counteract xylazine-induced metabolic disruptions (e.g., hyperglycemia) in chronic studies?
- Serial blood glucose measurements via glucometers or continuous glucose monitors.
- Co-administer insulin or glucose-lowering agents in protocols where hyperglycemia confounds outcomes (e.g., diabetes research) .
Q. What ethical and methodological considerations apply when using xylazine in euthanasia protocols?
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFBJRXKKSABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7361-61-7 (Parent) | |
Record name | Xylazine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040248 | |
Record name | Xylazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23076-35-9 | |
Record name | Xylazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylazine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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